
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives, including 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, often involve large-scale Fischer indole synthesis. This method is favored due to its high yield and operational simplicity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Aplicaciones Científicas De Investigación
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(1H-Indol-3-yl)acetonitrile
- 5-Bromo-1H-indole-3-carbaldehyde
- 6-Bromo-1H-indole-3-carboxylic acid
Uniqueness
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and hydroxy groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
2-(4-bromo-6-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2 |
Clave InChI |
GPSAMWZJGLTODB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=C2CC#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


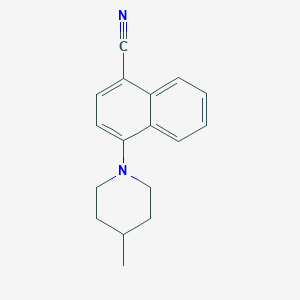


![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
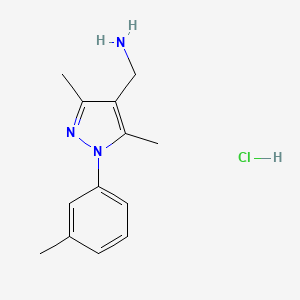
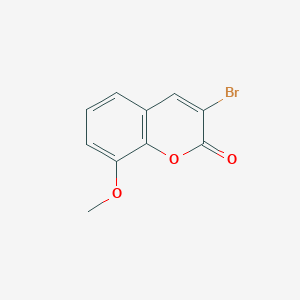
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)



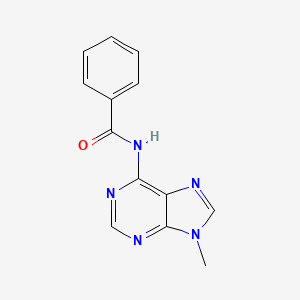
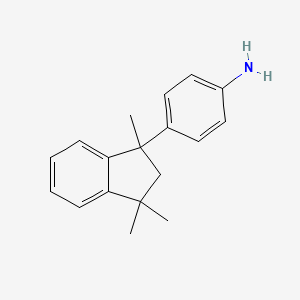
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
